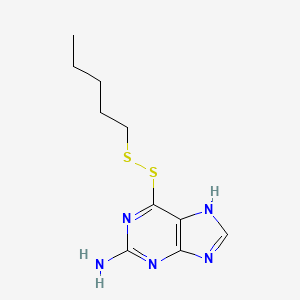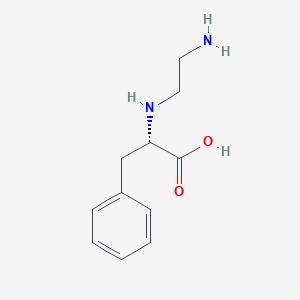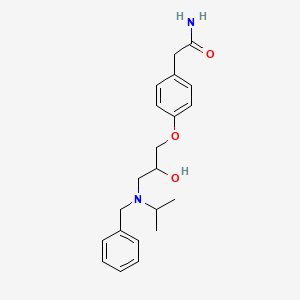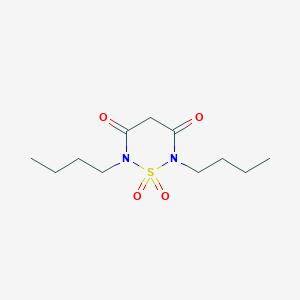
2,6-Dibutyl-1lambda~6~,2,6-thiadiazinane-1,1,3,5-tetrone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-Dibutyl-1lambda~6~,2,6-thiadiazinane-1,1,3,5-tetrone is a heterocyclic compound that contains sulfur and nitrogen atoms within its ring structure. This compound is part of the thiadiazine family, which is known for its diverse biological and chemical properties. The unique structure of this compound makes it an interesting subject for research in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dibutyl-1lambda~6~,2,6-thiadiazinane-1,1,3,5-tetrone typically involves the reaction of butylamine with carbon disulfide and formaldehyde under controlled conditions. The reaction proceeds through the formation of intermediate compounds, which then cyclize to form the thiadiazine ring. The reaction conditions, such as temperature, solvent, and pH, are carefully optimized to ensure high yield and purity of the final product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of catalysts and automated systems can further enhance the production process, making it more cost-effective and scalable .
Analyse Des Réactions Chimiques
Types of Reactions
2,6-Dibutyl-1lambda~6~,2,6-thiadiazinane-1,1,3,5-tetrone undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of sulfur and nitrogen atoms in the ring, which can act as nucleophilic or electrophilic centers .
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the sulfur atom in the thiadiazine ring.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can reduce the nitrogen atoms in the ring.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction can yield amines or other reduced derivatives .
Applications De Recherche Scientifique
2,6-Dibutyl-1lambda~6~,2,6-thiadiazinane-1,1,3,5-tetrone has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 2,6-Dibutyl-1lambda~6~,2,6-thiadiazinane-1,1,3,5-tetrone involves its interaction with molecular targets such as enzymes and receptors. The sulfur and nitrogen atoms in the ring can form coordination bonds with metal ions or hydrogen bonds with amino acid residues in proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,6-Dimethyl-1lambda~6~,2,6-thiadiazinane-1,1,3,5-tetrone: Similar in structure but with methyl groups instead of butyl groups.
1,2,4-Benzothiadiazine-1,1-dioxide: Contains a benzene ring fused to the thiadiazine ring, leading to different chemical and biological properties.
Uniqueness
2,6-Dibutyl-1lambda~6~,2,6-thiadiazinane-1,1,3,5-tetrone is unique due to its specific substitution pattern, which influences its reactivity and interactions with other molecules. The butyl groups provide steric hindrance and hydrophobic interactions that can affect the compound’s behavior in chemical and biological systems .
Propriétés
Numéro CAS |
83789-13-3 |
|---|---|
Formule moléculaire |
C11H20N2O4S |
Poids moléculaire |
276.35 g/mol |
Nom IUPAC |
2,6-dibutyl-1,1-dioxo-1,2,6-thiadiazinane-3,5-dione |
InChI |
InChI=1S/C11H20N2O4S/c1-3-5-7-12-10(14)9-11(15)13(8-6-4-2)18(12,16)17/h3-9H2,1-2H3 |
Clé InChI |
JPURJEPTGMMRAB-UHFFFAOYSA-N |
SMILES canonique |
CCCCN1C(=O)CC(=O)N(S1(=O)=O)CCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


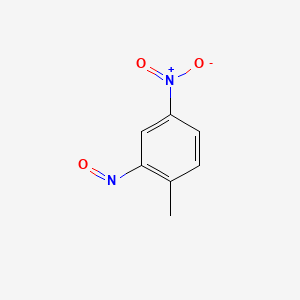
![N-(2,2-Dimethyl-5,6-dihydroimidazo[2,1-b][1,3]thiazol-3(2H)-ylidene)hydroxylamine](/img/structure/B14428714.png)

![2H-Indeno[5,6-d]oxazole-2,7(3H)-dione, 5,6-dihydro-3,5-dimethyl-](/img/structure/B14428731.png)

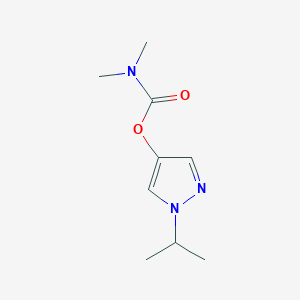
![3-[[4-[(3-carbamimidoylphenoxy)methyl]cyclohexyl]methoxy]benzenecarboximidamide;(2S)-2-hydroxypropanoic acid](/img/structure/B14428761.png)

